molecular formula C18H11Br2NO B12328271 10-(3,5-Dibromo-phenyl)-10H-phenoxazine

10-(3,5-Dibromo-phenyl)-10H-phenoxazine

Cat. No.: B12328271
M. Wt: 417.1 g/mol
InChI Key: HTMWYPRMGYQKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,5-Dibromo-phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine typically involves the following steps:

    Bromination: The starting material, phenoxazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.

    Coupling Reaction: The brominated phenoxazine is then subjected to a coupling reaction with a suitable phenyl derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-Dibromo-phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized phenoxazine derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with various functional groups.

Scientific Research Applications

10-(3,5-Dibromo-phenyl)-10H-phenoxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-10H-phenoxazine: Lacks bromine atoms, resulting in different chemical properties and reactivity.

    10-(3,5-Dichloro-phenyl)-10H-phenoxazine: Contains chlorine atoms instead of bromine, leading to variations in reactivity and applications.

    10-(3,5-Difluoro-phenyl)-10H-phenoxazine:

Uniqueness

10-(3,5-Dibromo-phenyl)-10H-phenoxazine is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C18H11Br2NO

Molecular Weight

417.1 g/mol

IUPAC Name

10-(3,5-dibromophenyl)phenoxazine

InChI

InChI=1S/C18H11Br2NO/c19-12-9-13(20)11-14(10-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H

InChI Key

HTMWYPRMGYQKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC(=CC(=C4)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.